Home > Products > Screening Compounds P3150 > Acetyl-PHF6 amide TFA
Acetyl-PHF6 amide TFA -

Acetyl-PHF6 amide TFA

Catalog Number: EVT-243413
CAS Number:
Molecular Formula: C₄₀H₆₄F₃N₉O₁₁
Molecular Weight: 903.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acetyl-PHF6 amidea is a tau derived hexapeptide.
Overview

Acetyl-PHF6 amide TFA, also known as Ac-VQIVYK-NH2 TFA, is a hexapeptide derived from the tau protein, specifically from a segment known as PHF6. This peptide is of significant interest in neurobiology due to its association with tau pathology in neurodegenerative diseases such as Alzheimer's disease. The peptide sequence VQIVYK is implicated in the formation of paired helical filaments, which are characteristic of tau protein aggregation.

Source and Classification

Acetyl-PHF6 amide TFA is synthesized based on the tau protein, which is predominantly expressed in neurons and plays a crucial role in stabilizing microtubules. The classification of this compound falls under bioactive peptides, particularly those involved in protein aggregation and neurodegeneration. It is recognized for its potential to form fibrillar structures that resemble those found in neurodegenerative diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Acetyl-PHF6 amide TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This process allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Starting Materials: The synthesis begins with the appropriate N-protected amino acids, with the acetylation occurring at the amino terminus.
  2. Coupling Reactions: Each amino acid is activated using coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds.
  3. Cleavage: After the desired peptide length is achieved, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA) to yield Acetyl-PHF6 amide TFA.
  4. Purification: The crude product is purified through high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Molecular Structure Analysis

Structure and Data

The molecular formula for Acetyl-PHF6 amide TFA is C₄₉H₆₃N₉O₇S, with a molecular weight of approximately 903.99 g/mol. The structure consists of six amino acids arranged in a specific sequence that contributes to its biological activity.

  • Peptide Sequence: VQIVYK
  • Functional Groups: The acetyl group at the N-terminus enhances solubility and stability, while the amide group at the C-terminus influences its reactivity and interaction with other molecules.
Chemical Reactions Analysis

Reactions and Technical Details

Acetyl-PHF6 amide TFA can participate in several chemical reactions:

  1. Aggregation: In physiological conditions, this peptide can undergo self-assembly into fibrillar structures through intermolecular hydrogen bonding and hydrophobic interactions.
  2. Interactions with Other Peptides: When mixed with other tau-derived peptides, such as AcVYK, Acetyl-PHF6 can form twisted filaments composed of multiple protofilaments.
  3. Thioflavin S Binding: This reaction is often used to monitor fibril formation, where an increase in fluorescence indicates aggregation.
Mechanism of Action

Process and Data

The mechanism by which Acetyl-PHF6 amide TFA exerts its effects relates to its ability to promote tau aggregation:

  1. Nucleation: The peptide acts as a nucleation site for further aggregation, where small amphiphilic segments interact to initiate filament formation.
  2. Filament Formation: Once nucleated, additional tau proteins or peptides can join these structures, leading to the growth of fibrils that exhibit characteristic beta-sheet conformations.
  3. Pathological Implications: These aggregates are thought to disrupt normal cellular functions and contribute to neurodegenerative processes.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Acetyl-PHF6 amide TFA is soluble in organic solvents such as dimethyl sulfoxide (DMSO) at concentrations around 67.5 mg/mL at 25°C.
  • Stability: The stability of this peptide can be influenced by pH and temperature; it tends to aggregate under physiological conditions.
  • Spectroscopic Properties: Techniques like circular dichroism (CD) spectroscopy reveal conformational changes associated with aggregation.
Applications

Scientific Uses

Acetyl-PHF6 amide TFA has several applications in scientific research:

  1. Model for Tau Aggregation Studies: It serves as a model compound for studying tau protein aggregation mechanisms relevant to Alzheimer's disease.
  2. Drug Development: Understanding how this peptide interacts with tau may aid in developing therapeutic strategies aimed at preventing or reversing tau-related pathologies.
  3. Biophysical Studies: Researchers utilize this peptide for biophysical characterization studies aimed at elucidating protein folding and misfolding processes.
Biological Context and Pathological Significance of PHF6 in Tauopathies

Role of PHF6 (306VQIVYK311) in Tau Protein Aggregation and Neurodegeneration

The PHF6 hexapeptide (306VQIVYK311) constitutes the core aggregation motif within tau's microtubule-binding domain (R3 repeat). This segment drives the initial nucleation phase of tau aggregation through hydrophobic interactions and β-sheet formation. Experimental studies demonstrate that peptides containing PHF6 exhibit significantly higher aggregation propensity compared to those containing PHF6* (275VQIINK280) or mutant variants (ΔK280). Ion-mobility mass spectrometry reveals PHF6 homodimers are ~3-fold more stable than PHF6/PHF6 heterodimers and ~5-fold more stable than PHF6 homodimers, establishing PHF6 as the dominant aggregation nucleus [1].

PHF6-derived aggregates display pronounced neurotoxicity in neuronal cell models. Acetylated PHF6 (Ac-PHF6) reduces SH-SY5Y cell viability to <70% at physiological concentrations, while sonicated protofibrils (50–250 nm) exacerbate toxicity, reducing viability to <25% [3]. This mirrors the neurotoxic profile of full-length tau oligomers, confirming PHF6's sufficiency to recapitulate tau-mediated cytotoxicity. Membrane interactions amplify toxicity; Ac-PHF6 rapidly integrates into anionic lipid bilayers, inducing curvature stress and lipid extraction that culminate in membrane destabilization [3].

Table 1: Aggregation Kinetics and Neurotoxic Profiles of PHF6 Constructs

PHF6 VariantAggregation Rate (ThT fluorescence/min)Membrane Disruption TimeNeuronal Viability (% vs control)
Ac-PHF60.85 ± 0.12*<1 hour68.2 ± 5.3*
NH3+-PHF60.11 ± 0.03>6 days71.5 ± 4.7*
Ac-PHF6 protofibrilsN/AImmediate23.4 ± 3.1*
Full-length tau0.40 ± 0.07Hours-days52.8 ± 6.2*

*p<0.01 vs control; Data sourced from [1] [3]

Structural and Functional Implications of PHF6 in Paired Helical Filament Formation

Cryo-EM structures of tau fibrils from Alzheimer's disease patients consistently position PHF6 within the rigid cross-β core of paired helical filaments (PHFs). The motif adopts parallel, in-register β-sheets stabilized by a steric zipper configuration: Val306 and Ile308 project hydrophobic sidechains inward, while Tyr310 facilitates π-stacking interactions. This creates a dry, tightly packed interface resistant to proteolytic cleavage [1] [5].

PHF6's structural plasticity enables polymorphic fibril architectures. In 4R tauopathies like corticobasal degeneration (CBD), residues 306–311 form a C-shaped fold with backbone torsion angles of -120° ± 15° (φ) and 130° ± 10° (ψ), distinct from the linear β-arch observed in Alzheimer's PHFs [5] [8]. Post-translational modifications further modulate conformation; N-terminal acetylation (Ac-PHF6) eliminates charge repulsion, accelerating β-sheet formation 8-fold compared to NH3+-PHF6 [3].

Fibril destabilization studies validate PHF6's structural significance. Naphthoquinone-tryptophan hybrids (NQTrp/Cl-NQTrp) selectively disrupt PHF6 steric zippers via:

  • Hydrophobic insertion between Val306 and Tyr310
  • H-bond formation with Gln307 backbone
  • Displacement of lysine-water bridgesMolecular dynamics simulations show 5-fold molar excess of Cl-NQTrp reduces β-sheet content by >60% within 40 minutes, generating fragmented fibrillar morphologies observable via TEM [6].

Table 2: Fibril Disassembly Efficacy of PHF6-Targeting Compounds

CompoundConcentration (μM)β-Sheet Reduction (%)Fibril Density Remaining (%)Primary Interaction Mechanism
NQTrp50 (1:1)38.2 ± 4.164.7 ± 7.3H-bond with Gln307
NQTrp250 (5:1)68.5 ± 5.7*12.1 ± 3.8*Hydrophobic displacement
Cl-NQTrp50 (1:1)42.7 ± 3.959.3 ± 6.2π-stacking with Tyr310
Cl-NQTrp250 (5:1)73.1 ± 6.4*8.5 ± 2.6*Lysine-water bridge disruption

*p<0.001 vs control; Data sourced from [6]

Comparative Analysis of PHF6 and PHF6* Aggregation Hotspots in Tau Isoforms

PHF6 and PHF6* exhibit distinct isoform-specific roles dictated by alternative splicing of exon 10. PHF6* (275VQIINK280) resides within exon 10-encoded R2 repeat, restricting its expression to 4R tau isoforms (e.g., 2N4R, 1N4R). In contrast, PHF6 occurs in all six tau isoforms due to its location in the constitutive R3 repeat [1] [5]. This distribution correlates with disease-specific aggregation patterns:

  • 4R tauopathies (PSP, CBD): PHF6* dominates initial oligomerization via salt-bridge networks between Lys280 and Asp283. PHF6 then elongates fibrils through hydrophobic stacking [1] [8].
  • 3R tauopathies (Pick's disease): PHF6 solely drives nucleation and elongation, forming compact β-barrels stabilized by Tyr310 H-bonding [5].
  • 3R+4R diseases (Alzheimer's): PHF6*/PHF6 heterodimers initiate aggregation, with PHF6 contributing >70% of β-sheet stability in mature fibrils [1].

Structural modeling reveals cooperative interactions between aggregation motifs. The PGGG motif (residues 301–304 preceding PHF6) forms β-hairpins that sterically align PHF6 monomers for cross-β assembly. Geometry-based topological analysis shows 4R tauopathies exhibit 40% higher conformational strain energy at PGGG sites versus 3R+4R diseases, explaining their enhanced PHF6-dependent aggregation [8]. Pathogenic mutations further modulate hotspot hierarchy; ΔK280 in PHF6* increases PHF6 binding affinity by 2.3-fold, creating a "pathological bridge" between hotspots [1].

Table 3: Aggregation Hotspot Distribution in Tauopathies

Tauopathy ClassIsoform Ratio (3R:4R)Primary Nucleation MotifElongation-Dominant MotifPHF6 Contribution to β-Sheet Content (%)
Alzheimer's (AD)1:1PHF6*/PHF6 heterodimerPHF672–78
Pick's disease (PiD)100:0PHF6PHF698
PSP/CBD0:100PHF6*PHF665–71
PART/CTE1.5:1PHF6PHF683–89

Data compiled from [1] [5] [8]

Properties

Product Name

Acetyl-PHF6 amide TFA

Molecular Formula

C₄₀H₆₄F₃N₉O₁₁

Molecular Weight

903.99

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.